molecular formula C18H21N5O3 B13871744 2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine

2-(4-Furan-2-yl-piperazin-1-yl)-6,7-dimethoxy-quinazolin-4-ylamine

Cat. No.: B13871744
M. Wt: 355.4 g/mol
InChI Key: WESSELXZMWZPLT-UHFFFAOYSA-N
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Description

2-[4-(furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine is a complex organic compound that features a quinazoline core substituted with a furan ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-[4-(furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • Various indole derivatives

Uniqueness

2-[4-(furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine is unique due to its specific combination of a quinazoline core with furan and piperazine substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-[4-(furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine

InChI

InChI=1S/C18H21N5O3/c1-24-14-10-12-13(11-15(14)25-2)20-18(21-17(12)19)23-7-5-22(6-8-23)16-4-3-9-26-16/h3-4,9-11H,5-8H2,1-2H3,(H2,19,20,21)

InChI Key

WESSELXZMWZPLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CO4)N)OC

Origin of Product

United States

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